![molecular formula C8H8Br2O B3282894 2-(3,5-Dibromophenyl)ethanol CAS No. 75894-93-8](/img/structure/B3282894.png)
2-(3,5-Dibromophenyl)ethanol
Overview
Description
“2-(3,5-Dibromophenyl)ethanol” is a chemical compound with the CAS Number: 75894-93-8. It has a molecular weight of 279.96 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a storage temperature of 0-5 degrees Celsius .
Scientific Research Applications
Receptor Differentiation Studies
2-(3,5-Dibromophenyl)ethanol's structural relatives have been used to study receptor differentiation. For example, modifications to similar compounds have elucidated the existence of β-1 and β-2 receptor types in various body tissues, aiding in understanding sympathomimetic activity (Lands, Ludueña, & Buzzo, 1967).
Biocatalysis in Pharmaceutical Synthesis
Compounds structurally related to this compound are crucial intermediates in pharmaceutical synthesis. For instance, a study on Burkholderia cenocepacia highlights its application in biocatalysis for producing chiral alcohols, which are valuable in pharmaceuticals (Yu, Li, Lu, & Zheng, 2018).
Enzymatic Reduction for Drug Intermediates
Enzymatic processes using fungal strains have been explored to produce similar compounds. These serve as intermediates in synthesizing drugs like Aprepitant, demonstrating the potential of biocatalysis in drug manufacturing (Li, Wang, He, Huang, & Tang, 2013).
Extraction from Aqueous Solutions
Research involving the extraction of 2-(4-hydroxyphenyl)ethanol, a structurally similar compound, from aqueous solutions using emulsion liquid membranes suggests potential methods for isolating this compound for various applications, including environmental remediation and industrial processes (Reis, Freitas, Ferreira, & Carvalho, 2006).
Biocatalytic Synthesis Optimization
Efforts to optimize biocatalytic synthesis of similar compounds have led to advancements in the industrial manufacturing of key pharmaceutical intermediates, demonstrating the importance of this compound in the pharmaceutical industry (Chen, Li, Deng, Zhang, Lin, & Wei, 2016).
Controlled Release in Drug Delivery
The development of chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives, including similar compounds, highlights potential applications in drug delivery and controlled release systems (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as alcohols, often interact with various enzymes and receptors in the body .
Mode of Action
It can be inferred from the structure of the compound that it might interact with its targets through hydrogen bonding, given the presence of the hydroxyl (-oh) group .
Biochemical Pathways
Similar compounds, such as alcohols, are known to be metabolized primarily through oxidation to their corresponding aldehydes or ketones .
properties
IUPAC Name |
2-(3,5-dibromophenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNJKNFSLPZJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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